(S)-2-Amino-2-(4-methoxyphenyl)ethanol
Overview
Description
(S)-2-Amino-2-(4-methoxyphenyl)ethanol is a chiral compound with significant importance in various fields such as chemistry, biology, and medicine. This compound is known for its enantiomeric purity and is often used as a building block in the synthesis of more complex molecules. Its structure consists of an amino group, a hydroxyl group, and a methoxy-substituted phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Amino-2-(4-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using biocatalysts such as Lactobacillus senmaizuke . The reaction conditions typically include a pH of 5.80, a temperature of 29°C, an incubation period of 50 hours, and an agitation speed of 155 rpm . Another method involves the asymmetric reduction of p-methoxyacetophenone using novel reductases, which can achieve high conversion rates and enantiomeric excess .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalytic processes due to their high selectivity and efficiency. The optimization of experimental conditions, such as the use of deep eutectic solvents in biphasic systems, can significantly enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding ketones or aldehydes using reagents like Acetobacter sp. CCTCC M209061 cells . Reduction reactions can convert it back to its alcohol form using biocatalysts .
Common Reagents and Conditions: Common reagents used in these reactions include deep eutectic solvents, ionic liquids, and specific biocatalysts. The reaction conditions often involve controlled temperatures, pH levels, and agitation speeds to ensure high conversion rates and enantiomeric excess .
Major Products: The major products formed from these reactions include enantiomerically pure alcohols, ketones, and aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
(S)-2-Amino-2-(4-methoxyphenyl)ethanol has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of various bioactive compounds. In medicine, it is used in the development of antihistamines and other therapeutic agents . Additionally, it finds applications in the industry for the production of enantiomerically pure compounds used in agrochemicals and perfumery .
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in biocatalytic reduction and oxidation reactions. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, facilitating the conversion to desired products .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-2-Amino-2-(4-methoxyphenyl)ethanol include ®-1-(4-methoxyphenyl)ethanol, 4-methoxyphenethyl alcohol, and 2-(4-methoxyphenyl)ethanol . These compounds share structural similarities but differ in their stereochemistry and functional groups.
Uniqueness: What sets this compound apart is its specific stereochemistry and the presence of both amino and hydroxyl groups, which make it a versatile intermediate in organic synthesis. Its enantiomeric purity and ability to undergo various chemical reactions with high selectivity make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-2-(4-methoxyphenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSMUSCZYUFHD-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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